molecular formula C9H9FN2O B13210380 5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile

Cat. No.: B13210380
M. Wt: 180.18 g/mol
InChI Key: MLKWTHASXINQEI-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile is an organic compound with the molecular formula C9H9FN2O It is a derivative of benzonitrile, featuring an amino group, a fluoro substituent, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-(methoxymethyl)benzonitrile, with an amine source under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluoro substituent can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-fluoro-4-methoxy-benzonitrile: Similar structure but with a methoxy group instead of a methoxymethyl group.

    4-Amino-2-fluoro-5-(methylamino)benzonitrile: Contains a methylamino group instead of a methoxymethyl group.

Uniqueness

5-Amino-4-fluoro-2-(methoxymethyl)benzonitrile is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

5-amino-4-fluoro-2-(methoxymethyl)benzonitrile

InChI

InChI=1S/C9H9FN2O/c1-13-5-7-2-8(10)9(12)3-6(7)4-11/h2-3H,5,12H2,1H3

InChI Key

MLKWTHASXINQEI-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1C#N)N)F

Origin of Product

United States

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